[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate
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Overview
Description
Euphorbia diterpenoid 1 is a tetracyclic diterpenoid isolated from the whole plant of Euphorbia decipiens and exhibits inhibitory activity against prolyl endopeptidase (EC 3.4.21.26). It has a role as a metabolite and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a butyrate ester, a tetracyclic diterpenoid, a benzoate ester, an acetate ester, a cyclic ether, a bridged compound and a lactol.
Scientific Research Applications
Structural Diversity and Biological Activities
Diterpenoids, including Euphorbia diterpenoid 1, are known for their structural diversity and biological activities. Euphorbia fischeriana Steud, a traditional Chinese medicinal herb, contains rich diterpenoids and is used for treating conditions such as edema, ascites, and cancer. These diterpenoids, classified into various subtypes like ent-abietane, daphnane, tigliane, and ingenane, are significant for drug discovery due to their varied chemical structures and biological activities (Jian, Zhang, & Liu, 2018).
Anti-Cancer Activities
Diterpenoids derived from Euphorbia fischeriana Steud have shown promising anti-cancer activities. Their major anticancer active constituents have been investigated, revealing numerous newly discovered diterpenoids with potential therapeutic implications in cancer treatment (Jian, Zhang, Han, & Liu, 2018).
Bioactive Diterpenoid Metabolism
The metabolism of bioactive diterpenoids in genetically transformed Euphorbia lathyris roots highlights the potential of these compounds in natural product drug discovery. Transformed roots showed a similar metabolite profile to field-grown plants, indicating their utility in producing Euphorbia-specific diterpenoids for pharmacological applications (Ricigliano, Sica, Knowles, Diette, Howarth, & Oberlies, 2020).
Production and Biosynthesis
The production of bioactive diterpenoids in the Euphorbiaceae family, including Euphorbia, depends on evolutionarily conserved gene clusters. This discovery is pivotal in understanding the biosynthesis of medically important diterpenoids, offering insights into the development of drugs for conditions like actinic keratosis and HIV (King, Brown, Gilday, Larson, & Graham, 2014).
Properties
Molecular Formula |
C35H44O11 |
---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7R,8R,9S,10R,11S,14R)-7,14-diacetyloxy-4-butanoyloxy-8,9-dihydroxy-5,9-dimethyl-11-prop-1-en-2-yl-16-oxatetracyclo[6.6.2.01,10.03,7]hexadec-12-en-2-yl] benzoate |
InChI |
InChI=1S/C35H44O11/c1-8-12-26(38)44-28-20(4)17-34(46-22(6)37)27(28)30(45-31(39)23-13-10-9-11-14-23)33-18-42-35(34,41)32(7,40)29(33)24(19(2)3)15-16-25(33)43-21(5)36/h9-11,13-16,20,24-25,27-30,40-41H,2,8,12,17-18H2,1,3-7H3/t20-,24+,25+,27+,28-,29-,30+,32-,33+,34+,35+/m0/s1 |
InChI Key |
PGAJUQOMDBGDPH-BYYJYFEHSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@H](C[C@]2([C@H]1[C@H]([C@@]34CO[C@@]2([C@@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CC=CC=C5)OC(=O)C)C |
Canonical SMILES |
CCCC(=O)OC1C(CC2(C1C(C34COC2(C(C3C(C=CC4OC(=O)C)C(=C)C)(C)O)O)OC(=O)C5=CC=CC=C5)OC(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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